

An In-depth Technical Guide to 1-Iodoctadecane (CAS Number: 629-93-6)

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Compound of Interest

Compound Name: 1-Iodoctadecane

Cat. No.: B1330385

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **1-Iodoctadecane**, a long-chain alkyl halide of significant interest in organic synthesis and materials science. This document details its physicochemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and essential safety information.

Core Characterization Data

1-Iodoctadecane is a versatile chemical intermediate, primarily utilized for introducing a long C18 alkyl chain into various molecular structures.^{[1][2]} Its utility stems from the high reactivity of the carbon-iodine bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.^{[1][2]}

Physicochemical Properties

The physical and chemical properties of **1-Iodoctadecane** are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value	References
Molecular Formula	C ₁₈ H ₃₇ I	[3][4]
Molecular Weight	380.39 g/mol	[3][5]
Appearance	White to pale yellow solid, powder, or liquid	[2][3]
Melting Point	33-35 °C	[3][5]
Boiling Point	194-197 °C at 2 mmHg	[5]
Flash Point	110 °C (closed cup)	[5]
Solubility	Insoluble in water; soluble in toluene.	
IUPAC Name	1-iodooctadecane	[3]
Synonyms	Octadecyl iodide, Stearyl iodide	[3][4]

Chemical Identifiers

Identifier	Value	References
CAS Number	629-93-6	[3][4]
EC Number	211-117-3	[5]
PubChem CID	12402	[3]
InChI	InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3	[3]
SMILES	CCCCCCCCCCCCCCCCCI	[3]

Spectroscopic Characterization Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **1-iodooctadecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Key Chemical Shifts (δ , ppm)
^1H NMR	CDCl_3	δ 3.19 (t, 2H, $-\text{CH}_2\text{I}$), 1.82 (quintet, 2H, $-\text{CH}_2\text{CH}_2\text{I}$), 1.26 (br s, 30H, $-(\text{CH}_2)_{15}-$), 0.88 (t, 3H, $-\text{CH}_3$)
^{13}C NMR	CDCl_3	δ 33.8, 31.9, 30.6, 29.7, 29.6, 29.5, 29.4, 29.3, 28.6, 22.7, 14.1, 9.9

Mass Spectrometry (MS)

Technique	Key m/z Values	Notes
GC-MS (EI)	57, 71, 43	Top three most abundant peaks.[3]

Infrared (IR) Spectroscopy

Technique	Key Absorption Bands (cm^{-1})	Assignment
FTIR (Melt)	~ 2920 , ~ 2850 , ~ 1465 , ~ 720	C-H stretching (alkane), C-H bending, C-H rocking

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-Iodooctadecane** are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of 1-Iodooctadecane via Finkelstein Reaction

The Finkelstein reaction is a robust and efficient method for the synthesis of alkyl iodides from the corresponding bromides or chlorides.[6][7][8][9] This protocol details the synthesis of **1-Iodooctadecane** from 1-Bromooctadecane.

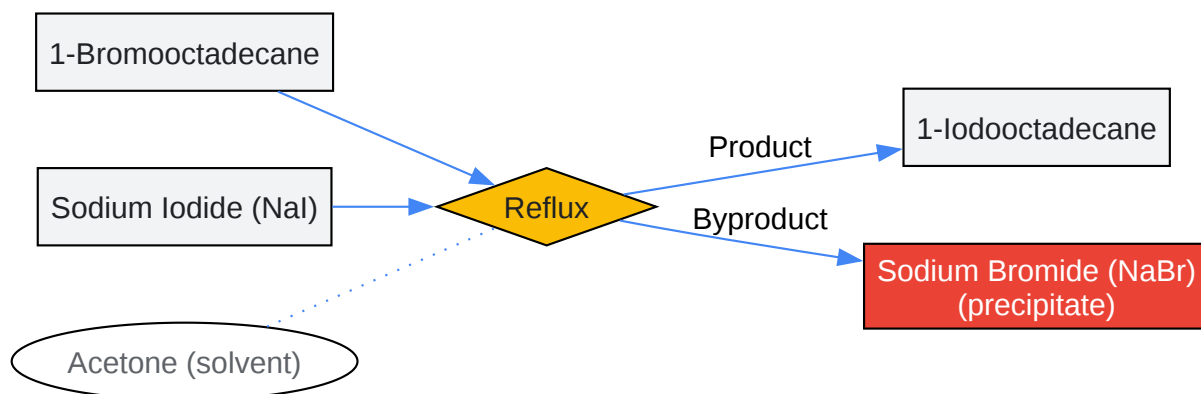
Materials:

- 1-Bromooctadecane
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Diethyl ether
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromooctadecane in anhydrous acetone.
- Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the formation of a white precipitate (NaBr).
- After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
- Filter the reaction mixture to remove the precipitated sodium bromide.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **1-Iodoctadecane**.

- If necessary, the product can be further purified by column chromatography or recrystallization.



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Finkelstein reaction for **1-iodooctadecane** synthesis.

Analytical Characterization Workflow

The following workflow outlines the typical analytical procedures for confirming the identity and purity of synthesized **1-iodooctadecane**.

1. Sample Preparation for NMR Analysis:

- Dissolve approximately 5-25 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl_3).^[10]
- Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.^[10]

2. NMR Data Acquisition:

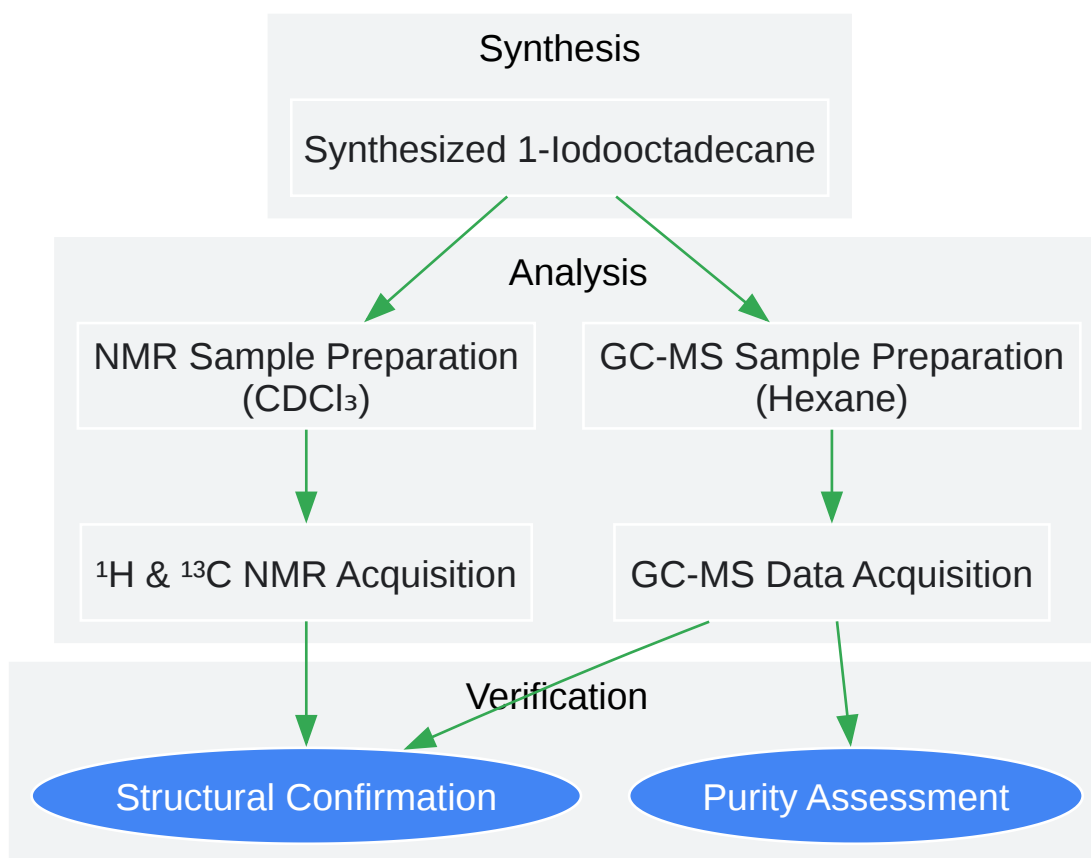
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).^[11]
- Process the data to identify characteristic chemical shifts and coupling patterns.

3. Sample Preparation for GC-MS Analysis:

- Prepare a stock solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.[\[12\]](#)
- Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[\[12\]](#)
- For quantitative analysis, an internal standard can be added.[\[12\]](#)

4. GC-MS Data Acquisition:

- Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).[\[12\]](#)
- Use an appropriate temperature program to ensure good separation of the analyte from any impurities.
- Acquire mass spectra using electron ionization (EI) and compare the fragmentation pattern with known databases.[\[12\]](#)



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Analytical workflow for **1-Iodooctadecane** characterization.

Safety and Handling

1-Iodooctadecane should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Statement	Precautionary Statement	Pictogram
H315: Causes skin irritation.[3]	P280: Wear protective gloves/protective clothing/eye protection/face protection.	GHS07 (Irritant)[3]
H319: Causes serious eye irritation.[3]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	GHS07 (Irritant)[3]
H335: May cause respiratory irritation.[3]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	GHS07 (Irritant)[3]

Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[5] Store in a cool, dry place away from light.

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